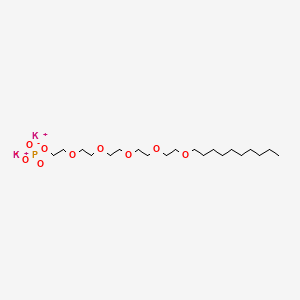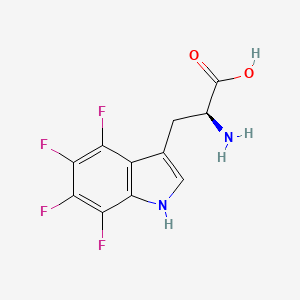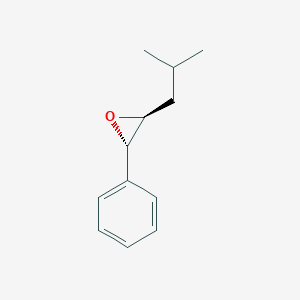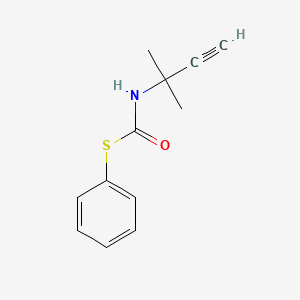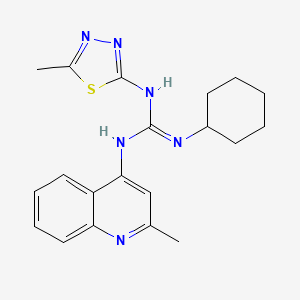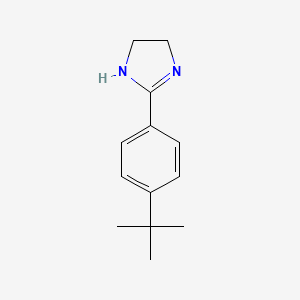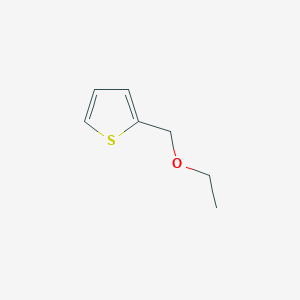![molecular formula C41H68N4O2 B14472526 N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea] CAS No. 71216-00-7](/img/structure/B14472526.png)
N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea]: is a synthetic organic compound characterized by its unique structure, which includes two urea groups connected by a methylene bridge and phenylene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] typically involves the reaction of methylenedi-4,1-phenylene diisocyanate with tridecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
Methylenedi-4,1-phenylene diisocyanate+Tridecylamine→N,N”-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
化学反応の分析
Types of Reactions: N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: The compound has potential applications in biological research, particularly in the study of protein-ligand interactions. Its urea groups can mimic the hydrogen bonding interactions found in biological systems.
Medicine: In medicine, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] may be explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry: Industrially, this compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] involves its ability to form hydrogen bonds through its urea groups. These interactions can influence the compound’s behavior in different environments, such as binding to specific molecular targets or forming stable complexes with other molecules. The methylene and phenylene groups provide structural rigidity, enhancing the compound’s stability and reactivity.
類似化合物との比較
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-octylurea]
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-octadecylurea]
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-benzylurea]
Comparison: Compared to its similar compounds, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] is unique due to its longer alkyl chains (tridecyl groups). This structural difference can influence its solubility, melting point, and overall reactivity. The longer alkyl chains may also enhance its hydrophobic properties, making it more suitable for applications requiring water-resistant materials.
特性
CAS番号 |
71216-00-7 |
|---|---|
分子式 |
C41H68N4O2 |
分子量 |
649.0 g/mol |
IUPAC名 |
1-tridecyl-3-[4-[[4-(tridecylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C41H68N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-42-40(46)44-38-29-25-36(26-30-38)35-37-27-31-39(32-28-37)45-41(47)43-34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-35H2,1-2H3,(H2,42,44,46)(H2,43,45,47) |
InChIキー |
RIVGBEPCRRPCFS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


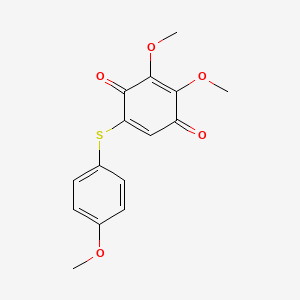


![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)

